molecular formula C8H16O B1593499 6-Methylheptan-3-one CAS No. 624-42-0

6-Methylheptan-3-one

Cat. No. B1593499
CAS RN: 624-42-0
M. Wt: 128.21 g/mol
InChI Key: CCCIYAQYQZQDIZ-UHFFFAOYSA-N
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Description

6-Methylheptan-3-one is a ketone . It is a natural product found in Origanum hypericifolium . The molecular formula is C8H16O .


Molecular Structure Analysis

The molecular structure of 6-Methylheptan-3-one is available as a 2D Mol file or as a computed 3D SD file . The IUPAC name is 6-methylheptan-3-one . The InChI is InChI=1S/C8H16O/c1-4-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3 and the InChIKey is CCCIYAQYQZQDIZ-UHFFFAOYSA-N .


Chemical Reactions Analysis

Vapor-phase 6-methyl-3-heptanone is degraded in the atmosphere by reaction with photochemically-produced hydroxyl radicals . The half-life for this reaction in air is estimated to be 1.7 days .


Physical And Chemical Properties Analysis

6-Methylheptan-3-one is a moderately volatile liquid with a boiling point of 116°C and a melting point of -84°C. Its density is 0.81 g/mL, and it is miscible with most polar and nonpolar solvents. The molecular weight is 128.21 g/mol .

Scientific Research Applications

Pheromone Synthesis and Pest Management

6-Methylheptan-3-one and its derivatives have significant applications in the synthesis of insect pheromones. For instance, 4-Methylheptan-3-ol, a related compound, has been synthesized for use as an insect pheromone, which is a sustainable and environmentally friendly alternative to hazardous insecticides. This synthesis involves creating stereoisomers of the compound that are active towards different insect species (Brenna et al., 2017).

Combustion and Fuel Research

Research on hydrocarbons like 3-methylheptane, a compound structurally similar to 6-methylheptan-3-one, contributes to the understanding of large hydrocarbon combustion chemistry. These studies are essential for improving the combustion of conventional and alternative fuels in practical applications, such as diesel and jet fuels derived from various sources (Karsenty et al., 2012).

Environmental Impact Studies

6-Methylheptan-3-one-related compounds are found in fuels and solvents, and their impact on the environment is a subject of study. For example, 3-methylheptane, found in fuels, is studied for its metabolic pathways in rats to understand its environmental distribution and potential effects (Serve et al., 1993).

Biochemical and Pharmacological Research

Compounds like 2-amino-6-methylheptane, related to 6-methylheptan-3-one, are studied for their pharmacological effects. Investigations include understanding their impact on pain stimuli, local anesthesia, and cardiovascular effects, which contribute to the broader field of medical and biochemical research (Fellows, 1947).

Chemical Synthesis and Organic Chemistry

Research in organic chemistry frequently involves the synthesis and study of compounds like 6-methylheptan-3-one and its derivatives. For instance, studies on the synthesis of optically active methyl-branched insect pheromones use related compounds as key synthons, contributing to the field of synthetic organic chemistry (Ishmuratov et al., 2005).

Environmental Biodegradation

The biodegradation of iso-alkanes like 3-methylheptane under methanogenic conditions is studied to understand the environmental fate of petroleum and refined products. Such research is crucial for assessing environmental impacts and developing bioremediation strategies (Abu Laban et al., 2015).

Safety And Hazards

6-Methylheptan-3-one is flammable and containers may explode when heated . Vapors may form explosive mixtures with air and may travel to the source of ignition and flash back . Contact with skin and eyes should be avoided, as well as inhalation of vapor or mist . Good industrial hygiene and safety practices should be followed, including washing hands before breaks and at the end of the workday .

properties

IUPAC Name

6-methylheptan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16O/c1-4-8(9)6-5-7(2)3/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCCIYAQYQZQDIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)CCC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20211454
Record name Ethyl iso-amyl ketone
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Molecular Weight

128.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

164 °C
Record name 6-METHYL-3-HEPTANONE
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Solubility

Soluble in ethanol, ether, benzene, carbon tetrachloride, organic solvents
Record name 6-METHYL-3-HEPTANONE
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Density

0.8304 g/cu cm at 20 °C
Record name 6-METHYL-3-HEPTANONE
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Vapor Pressure

2.75 [mmHg]
Record name Ethyl iso-amyl ketone
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Product Name

6-Methylheptan-3-one

CAS RN

624-42-0
Record name 6-Methyl-3-heptanone
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Record name Ethyl iso-amyl ketone
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Record name 6-methylheptan-3-one
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Record name 6-METHYL-3-HEPTANONE
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Record name 6-METHYL-3-HEPTANONE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
55
Citations
DK Jewett, DL Brigham, LB Bjostad - Journal of chemical Ecology, 1996 - Springer
… shown to include indole, 6-methylundecan-3-ol, 6-methylnonan-3-ol, 6-methylnonan-3-one, 6-methyloctan-3-ol, 6-methyloctan-3-one, 6-methylheptan-3-ol, and 6-methylheptan-3-one. …
Number of citations: 17 link.springer.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to evaluate 49 flavouring substances in the …
Number of citations: 5 efsa.onlinelibrary.wiley.com
D Derewiaka, D Zaręba, M Obiedziński… - European Journal of …, 2017 - Wiley Online Library
… negative relationship between occurrence of volatile compounds (4-methyldec-2-ene PubChem CID 544781, 5-methylhexanal PubChem CID 15827 and 6-methylheptan-3-one …
Number of citations: 10 onlinelibrary.wiley.com
D Varshavi, FH Scott, D Varshavi… - Frontiers in Molecular …, 2018 - frontiersin.org
… Finally, through ultrafiltration, we have demonstrated that the linear, achiral tautomer of 6-hydroxy-6-methylheptan-3-one is in fast exchange with large macromolecules that we assume …
Number of citations: 17 www.frontiersin.org
LB Bjostad, DK Jewett, DL Brigham - Journal of chemical Ecology, 1996 - Springer
… Smaller amounts of several structurally related compounds were also tentatively identified in extracts of pheromone glands, including 6-methylheptan-3-one, 6-methyloctan-3-one, 6-…
Number of citations: 58 link.springer.com
EFSA Panel on Food Contact Materials … - EFSA …, 2012 - Wiley Online Library
The Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids of the European Food Safety Authority was requested to consider evaluations of flavouring …
Number of citations: 1 efsa.onlinelibrary.wiley.com
I May‐Concha, JC Rojas, L Cruz‐López… - Medical and …, 2013 - Wiley Online Library
… at room temperature, yielding, in order of GC elution, a mixture containing unreacted 5-methylhexan-2-one (23%), the desired 3,5-dimethylhexan-2-one (20%), 6-methylheptan-3-one (…
EFSA Panel on Food Contact Materials … - EFSA …, 2017 - Wiley Online Library
The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids was requested to evaluate 53 flavouring substances attributed to the Flavouring Group …
Number of citations: 6 efsa.onlinelibrary.wiley.com
I Nykänen - Zeitschrift für Lebensmittel-Untersuchung und …, 1986 - Springer
High-resolution gas chromatography and mass spectrometry were used to analyse the composition of the essential oil of wild marjoram (Origanum vulgare L.) grown in Finland. A total …
Number of citations: 2 link.springer.com
JP Cravedi, K Engel, P Fowler, R Franz, K Grob… - 2017 - scholar.archive.org
The EFSA Panel on Food Contact Materials, Enzymes, Flavourings and Processing Aids was requested to evaluate 53 flavouring substances attributed to the Flavouring Group …
Number of citations: 2 scholar.archive.org

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